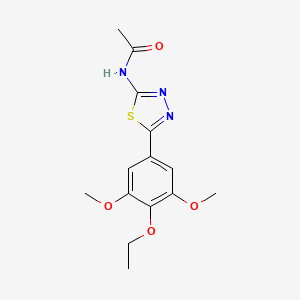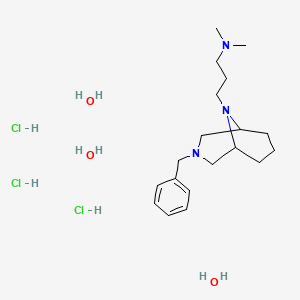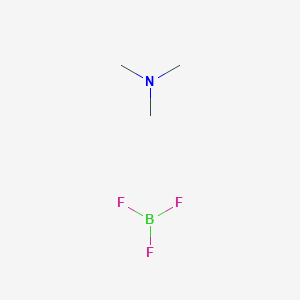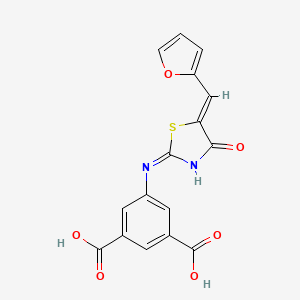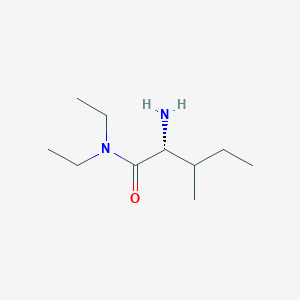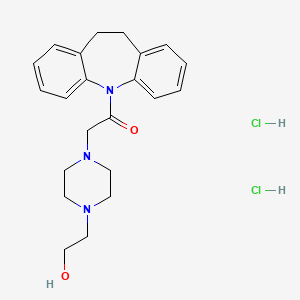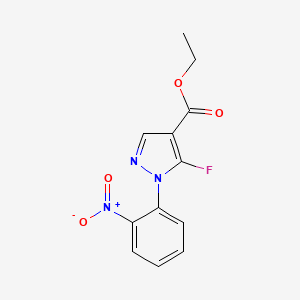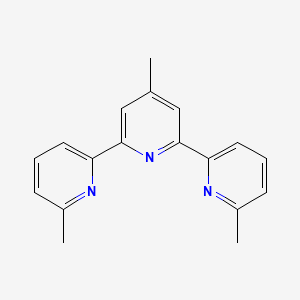
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boronic acid derivatives and halogenated pyridine compounds as starting materials . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride, methyl iodide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
科学研究应用
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other complex molecules. It may also be employed in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound also features a pyridine core with additional triazole rings.
2-bromo-6-methylpyridine: This compound is a brominated derivative of pyridine and is used as an intermediate in organic synthesis.
Thiazolo[4,5-b]pyridines: These compounds contain a fused thiazole-pyridine ring system and are studied for their pharmacological activities, including antimicrobial and antitumor properties.
属性
分子式 |
C18H17N3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H17N3/c1-12-10-17(15-8-4-6-13(2)19-15)21-18(11-12)16-9-5-7-14(3)20-16/h4-11H,1-3H3 |
InChI 键 |
FPRVNCMHEUJYIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



